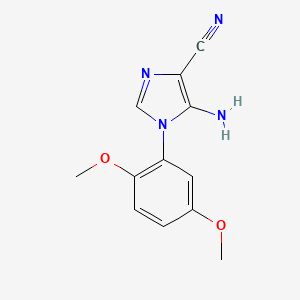

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

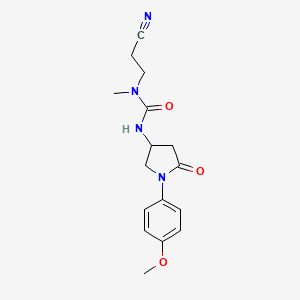

The compound is a complex organic molecule that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “5-amino” part suggests the presence of an amino group (-NH2) attached to the 5th carbon of the imidazole ring. The “2,5-dimethoxyphenyl” part indicates a phenyl ring (a six-membered carbon ring, the core structure of benzene) with methoxy groups (-OCH3) attached to the 2nd and 5th carbons .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For instance, imidazole rings can be formed through the Debus-Radziszewski imidazole synthesis, which involves a condensation reaction of glyoxal, formaldehyde, and primary amine .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The compound, due to the presence of an imidazole ring, might be involved in various chemical reactions. Imidazole rings are particularly reactive towards electrophiles due to the presence of a lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Biological Applications

Antioxidant and Antimicrobial Activities : A study explored the synthesis of derivatives of imidazole-carbonitriles and investigated their antioxidant and antimicrobial activities. Compounds showed high activity against organisms like Staphylococcus aureus and Candida albicans, highlighting their potential in antimicrobial applications (Bassyouni et al., 2012).

Structural Characterization : Research on imidazole derivatives, closely related to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, focused on their crystal structure. This study provides insights into the molecular interactions and structural properties of these compounds, which can be crucial for their application in various fields (Kubicki, 2004).

Novel Synthesis Methods : Another study demonstrated a novel synthesis method for imidazole derivatives, which could potentially be applied to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile. This approach might open new pathways for the production of such compounds (Khalafy et al., 2014).

Application in Purine Synthesis : Imidazole-carbonitriles, including derivatives similar to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, have been used in the synthesis of purines, which are vital components in many biological processes (Sanchez et al., 1968).

Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives : A study detailed the synthesis of pyrazole and pyrazolopyrimidine derivatives from compounds including 5-amino-1H-pyrazole-4-carbonitriles. This research contributes to the understanding of how such imidazole derivatives can be used in creating new chemical entities (Rahmouni et al., 2014).

Prebiotic Chemistry Applications : Amino imidazole carbonitrile derivatives, akin to 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile, were synthesized for potential applications in prebiotic chemistry. This approach may have implications in the study of life's origins and the development of novel antiviral agents (Bizzarri et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-1-(2,5-dimethoxyphenyl)imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-17-8-3-4-11(18-2)10(5-8)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNNUCXSRIFXJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=NC(=C2N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)

![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)